3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione
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Description
3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.16747650 g/mol and the complexity rating of the compound is 788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F5121-0179, also known as Avotaciclib , primarily targets the Cyclin-dependent kinase 1 (CDK1) . CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapeutics.
Mode of Action
Avotaciclib acts as an inhibitor of CDK1 . By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the cell cycle progression and inducing cell death.
Result of Action
The inhibition of CDK1 by Avotaciclib leads to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth in cancers that are dependent on CDK1 for proliferation.
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-3-5-17(6-4-15)20-13-19(23(28)26-8-10-31-11-9-26)21-16(2)25-27(22(21)24-20)18-7-12-32(29,30)14-18/h3-6,13,18H,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYKCTDURYLBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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